Darglitazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Darglitazone is a thiazolidinedione (TZD) class medication used in the treatment of type 2 diabetes mellitus. It was first synthesized in the 1980s by Dr. John P. Yardley at Parke-Davis. While initially considered a promising treatment, safety concerns led to its withdrawal from the market in many countries [].

Molecular Structure Analysis

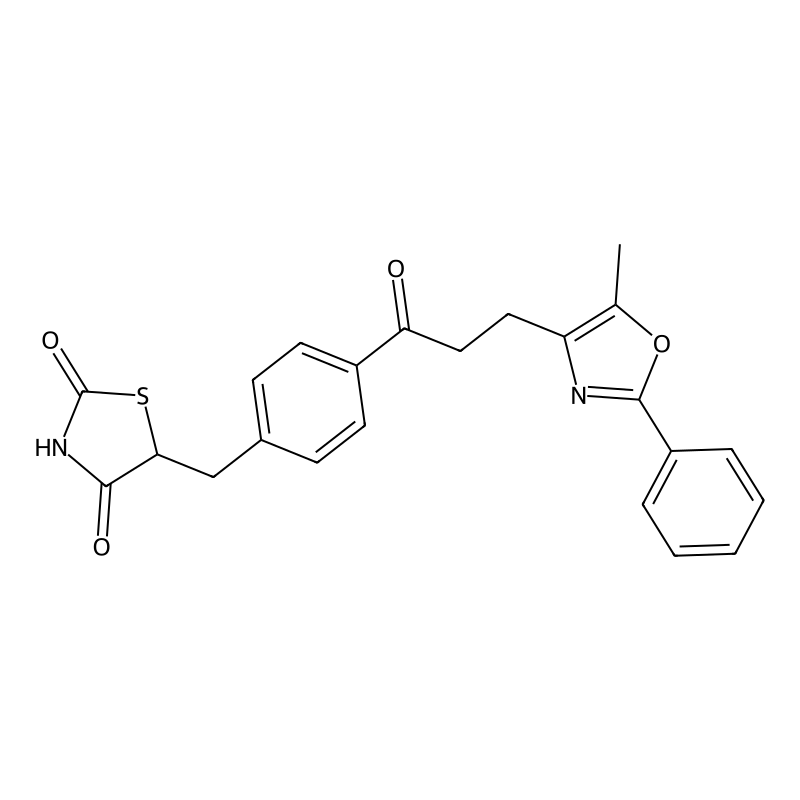

Darglitazone has a complex molecular structure with several key features. The core structure consists of a thiazolidinedione ring with a methyl group at position 2 and a substituted nitrogen-containing heterocycle at position 5. This heterocycle plays a crucial role in the drug's interaction with its target protein (discussed in Mechanism of Action).

Chemical Reactions Analysis

The specific synthesis pathway for Darglitazone is proprietary information, but the general reaction scheme for TZDs involves the condensation of a thiazolidine with a carboxylic acid derivative. Darglitazone is known to undergo decomposition in the presence of light and moisture.

Physical And Chemical Properties Analysis

Darglitazone acts as a PPARγ (peroxisome proliferator-activated receptor gamma) agonist. PPARγ is a nuclear receptor protein that regulates genes involved in fat and carbohydrate metabolism []. By activating PPARγ, Darglitazone improves insulin sensitivity in fat and muscle cells, leading to better blood sugar control in type 2 diabetes [].

Understanding Insulin Sensitivity and Glucose Metabolism

Darglitazone's primary mechanism of action involves activating peroxisome proliferator-activated receptor gamma (PPARγ), a protein that regulates various cellular processes, including fat storage and glucose metabolism. Researchers utilize Darglitazone to investigate how PPARγ activation impacts insulin sensitivity and glucose uptake in various cell types, including adipocytes (fat cells) and hepatocytes (liver cells) []. This knowledge helps scientists understand the complex interplay between these factors and their potential role in developing new treatments for type 2 diabetes and other metabolic disorders.

Investigating Potential Benefits in Non-Diabetic Conditions

While Darglitazone's use in treating type 2 diabetes has been restricted due to safety concerns, ongoing research explores its potential applications in various non-diabetic conditions. These include:

- Cardiovascular disease: Studies suggest Darglitazone might improve coronary blood flow and reduce inflammation, potentially offering benefits for cardiovascular health. However, further research is needed to confirm these findings and establish its safety profile in this context [].

- Neurological disorders: Research suggests Darglitazone may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. However, these findings are preliminary and require further investigation [].

- Cancer: Some studies suggest Darglitazone might possess anti-cancer properties by impacting cellular growth and survival pathways. However, more research is necessary to determine its efficacy and safety for cancer treatment [].

It's crucial to note that these are ongoing research areas, and Darglitazone is not currently approved for treating any of these non-diabetic conditions.

Utilizing Darglitazone as a Research Tool

Beyond its potential therapeutic applications, Darglitazone serves as a valuable research tool for scientists studying various cellular processes and pathways:

- Understanding PPARγ function: Darglitazone's ability to activate PPARγ allows researchers to study the role of this receptor in various biological processes, including fat metabolism, inflammation, and cell differentiation [].

- Investigating gene regulation: Darglitazone can be used to study how PPARγ activation influences gene expression, providing insights into the complex mechanisms controlling cellular functions [].

- Binding to PPAR-γ: Darglitazone binds to the PPAR-γ receptor, leading to a conformational change that activates gene transcription involved in glucose and lipid metabolism.

- Inhibition of Proinflammatory Cytokines: The compound modulates the expression of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), demonstrating its anti-inflammatory properties .

- Metabolic Pathways: Darglitazone enhances insulin signaling pathways, particularly through the activation of phosphoinositide 3-kinase (PI3K), which is critical for glucose uptake in muscle and adipose tissues .

Darglitazone exhibits significant biological activities, primarily through its action as a PPAR-γ agonist:

- Insulin Sensitization: It enhances cellular sensitivity to insulin, promoting glucose uptake and utilization .

- Lipid Regulation: Darglitazone reduces triglyceride levels and improves lipid profiles by altering fatty acid metabolism and storage .

- Anti-inflammatory Effects: The compound modulates inflammatory responses, suppressing the expression of proinflammatory cytokines in models of obesity and diabetes .

The synthesis of darglitazone involves several steps typical of thiazolidinedione derivatives:

- Formation of Thiazolidinedione Ring: The initial step includes the condensation of appropriate aldehydes with thioketones or thioesters to form the thiazolidinedione core structure.

- Functionalization: Subsequent reactions introduce various functional groups that enhance its binding affinity for PPAR-γ.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Darglitazone is primarily researched for its applications in:

- Type 2 Diabetes Treatment: It is evaluated for its effectiveness in improving glycemic control in patients with insulin resistance .

- Obesity Management: Due to its effects on lipid metabolism, darglitazone may have potential applications in managing obesity-related metabolic disorders.

- Cardiovascular Health: By improving lipid profiles and reducing inflammation, it may contribute to cardiovascular risk reduction in diabetic patients .

Interaction studies have demonstrated that darglitazone can interact with various biological targets:

- PPAR-γ Interaction: Its primary mechanism involves binding to PPAR-γ, influencing gene expression related to glucose and lipid metabolism.

- Synergistic Effects with Other Drugs: Studies suggest that darglitazone may enhance the efficacy of other antidiabetic medications when used in combination, although specific interactions need further investigation .

- Impact on Inflammatory Pathways: Darglitazone's modulation of cytokine expression indicates potential interactions with inflammatory pathways relevant to metabolic syndrome and cardiovascular diseases .

Darglitazone shares similarities with other thiazolidinediones but possesses unique attributes that distinguish it from them. Below is a comparison with similar compounds:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Pioglitazone | PPAR-γ agonist | Used widely for type 2 diabetes; cardiovascular benefits noted |

| Rosiglitazone | PPAR-γ agonist | Associated with increased cardiovascular risks; more restricted use |

| Troglitazone | PPAR-γ agonist | Withdrawn due to liver toxicity issues; less favorable safety profile |

| Darglitazone | PPAR-γ agonist | Potentially fewer side effects; effective in reducing inflammation |

Darglitazone's unique profile as a selective PPAR-γ agonist with favorable metabolic effects positions it distinctively among other thiazolidinediones, particularly regarding its safety and efficacy profile in clinical settings .

Peroxisome Proliferator-Activated Receptor Gamma Agonistic Activities

Darglitazone functions as a potent and selective agonist of peroxisome proliferator-activated receptor gamma, a nuclear receptor that serves as a ligand-activated transcription factor [4] [17]. The compound demonstrates full agonistic activity at peroxisome proliferator-activated receptor gamma, inducing conformational changes that stabilize the receptor in its active state [21]. Upon binding, darglitazone facilitates the formation of heterodimers between peroxisome proliferator-activated receptor gamma and retinoid X receptor, which subsequently bind to peroxisome proliferator response elements in target gene promoters [14] [24].

The agonistic mechanism involves darglitazone binding to the ligand-binding domain of peroxisome proliferator-activated receptor gamma through an induced fit mechanism characterized by two distinct kinetic phases [21]. The initial phase involves rapid ligand binding to the receptor surface, followed by a slower conformational rearrangement that positions the ligand within the orthosteric binding pocket [21]. This two-step process results in stabilization of helix 12 in the active conformation, facilitating recruitment of transcriptional coactivators such as nuclear receptor coactivator 1 and CREB binding protein [18].

Research demonstrates that darglitazone exhibits 20 to 150 times greater selectivity for peroxisome proliferator-activated receptor gamma compared to rosiglitazone or pioglitazone, while maintaining approximately 10 times greater oral potency in restoring euglycemia [7] [18]. The compound effectively modulates gene expression patterns associated with glucose homeostasis and lipid metabolism through its transcriptional regulatory activities [8] [17].

Receptor Selectivity Profiles

Darglitazone displays exceptional selectivity for peroxisome proliferator-activated receptor gamma over other peroxisome proliferator-activated receptor subtypes [18] [20]. The compound demonstrates minimal activity at peroxisome proliferator-activated receptor alpha and shows no significant binding to peroxisome proliferator-activated receptor delta [18] [24]. This selectivity profile distinguishes darglitazone from many other thiazolidinedione compounds that exhibit varying degrees of cross-reactivity among peroxisome proliferator-activated receptor subtypes [20].

| Receptor Subtype | Binding Affinity | Selectivity Ratio | Functional Activity |

|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor Gamma | High (primary target) | 20-150x more selective than rosiglitazone/pioglitazone | Full agonist |

| Peroxisome Proliferator-Activated Receptor Alpha | Minimal activity | Weak activity | Minimal agonistic activity |

| Peroxisome Proliferator-Activated Receptor Delta | Not reported | No significant binding | Not determined |

The molecular basis for this selectivity resides in the structural differences between peroxisome proliferator-activated receptor subtypes, particularly the amino acid variations in their ligand-binding domains [20]. The peroxisome proliferator-activated receptor gamma ligand-binding pocket accommodates darglitazone through specific interactions that are not favored by the smaller binding cavities of peroxisome proliferator-activated receptor alpha or the narrowed pocket architecture of peroxisome proliferator-activated receptor delta [20] [27].

Studies utilizing receptor mutation approaches have revealed that the substitution of tyrosine 314 in peroxisome proliferator-activated receptor alpha with histidine 323 in peroxisome proliferator-activated receptor gamma represents a critical determinant of subtype selectivity for thiazolidinedione ligands [20]. This single amino acid difference contributes significantly to the preferential binding of darglitazone to peroxisome proliferator-activated receptor gamma over peroxisome proliferator-activated receptor alpha [20].

Molecular Docking Studies

Molecular docking investigations have elucidated the detailed binding interactions between darglitazone and the peroxisome proliferator-activated receptor gamma ligand-binding domain [21] [22]. The compound adopts a U-shaped conformation within the Y-shaped binding cavity of peroxisome proliferator-activated receptor gamma, maximizing complementary interactions with the receptor surface [13] [16].

Crystallographic and computational studies reveal that darglitazone forms critical hydrogen bonds with key amino acid residues including histidine 323, histidine 449, and tyrosine 473 [21] [22]. The thiazolidinedione head group of darglitazone serves as the primary anchoring point, establishing hydrogen bonding interactions with tyrosine 473 on helix 12 and histidine 323 on helix 5 [21] [13]. Additional stabilizing interactions include hydrogen bonding between the compound and serine 289, tyrosine 327, and methionine 364 within the ligand-binding domain [12].

| Interaction Type | Key Residues | Binding Region | Structural Role |

|---|---|---|---|

| Hydrogen Bonding | His323, His449, Tyr473 | AF-2 helix, H-12 helix | Receptor activation and stabilization |

| Hydrophobic Interactions | Ile281, Ile326, Leu330, Leu339, Met348, Leu469 | Hydrophobic pocket arms | Ligand orientation and affinity |

| Van der Waals Forces | Multiple hydrophobic pocket residues | Ligand binding domain | Overall binding stability |

| Electrostatic Interactions | Arg288 (sulfur interaction) | TZD ring interaction | Head group positioning |

The molecular docking studies demonstrate that darglitazone occupies the orthosteric binding site with high affinity, forming extensive hydrophobic contacts with residues lining the three arms of the Y-shaped binding cavity [16] [22]. The phenyl linker region of darglitazone establishes van der Waals interactions with hydrophobic residues including isoleucine 281, isoleucine 326, leucine 330, leucine 339, methionine 348, and leucine 469 [22]. These interactions contribute significantly to the overall binding energy and receptor selectivity of the compound [16].

Surface plasmon resonance studies confirm that darglitazone exhibits fast binding kinetics to peroxisome proliferator-activated receptor gamma, consistent with the induced fit binding mechanism observed in nuclear magnetic resonance titration experiments [21]. The binding process involves initial rapid association followed by slower conformational adjustments that optimize ligand-receptor complementarity [21].

Structure-Activity Relationship in Thiazolidinediones

The structure-activity relationships governing thiazolidinedione compounds reveal critical molecular features essential for peroxisome proliferator-activated receptor gamma activation [13] [16] [26]. The thiazolidinedione ring system represents the fundamental pharmacophore required for receptor binding and activation [14] [26]. Modifications to this core structure typically result in significant reduction or complete loss of biological activity [26] [29].

| Structural Component | Role in Activity | SAR Importance | Modification Impact |

|---|---|---|---|

| Thiazolidinedione Ring | Essential for PPAR-γ binding | Critical pharmacophore | Loss of activity if altered |

| Oxazole Moiety | Contributes to selectivity | Selectivity determinant | Affects receptor selectivity |

| Phenyl Linker | Provides structural framework | Scaffold stability | Influences overall stability |

| Methyl Substitution | Enhances binding affinity | Potency enhancement | Fine-tunes binding strength |

| Propanoyl Chain | Optimal spacer length | Binding geometry | Determines optimal fit |

The acidic nature of the thiazolidinedione ring enables formation of critical hydrogen bonds with basic amino acid residues in the peroxisome proliferator-activated receptor gamma binding site [13] [14]. The pKa value of the thiazolidinedione moiety, reported as 6.82, allows for optimal ionization states that facilitate these electrostatic interactions [26]. Substitutions at positions 3 and 5 of the thiazolidinedione ring significantly influence biological activity and receptor selectivity profiles [26] [29].

The oxazole moiety present in darglitazone contributes to its enhanced selectivity compared to simpler thiazolidinedione derivatives [3] [6]. This heterocyclic component provides additional binding interactions and conformational constraints that optimize receptor complementarity [6]. The 5-methyl-2-phenyl substitution pattern on the oxazole ring further enhances binding affinity through favorable hydrophobic contacts with the receptor surface [3] [6].

Structure-activity relationship analyses indicate that the propanoyl spacer chain connecting the oxazole and phenyl components provides optimal geometric positioning for receptor interactions [3] [13]. Alterations in spacer length or flexibility significantly impact binding affinity and functional activity [26]. The phenyl linker region serves as a rigid scaffold that maintains proper spatial orientation of the pharmacophoric elements [13] [22].

Darglitazone enhances insulin sensitivity through multiple coordinated molecular mechanisms that improve cellular glucose uptake and insulin signal transduction. Clinical studies in non-insulin-dependent diabetes mellitus subjects demonstrated that darglitazone treatment for 14 days resulted in a significant decrease in 24-hour serum insulin area under the curve from 1027.2 ± 254.4 to 765.6 ± 170.4 microU·h⁻¹·L⁻¹, representing a 25.5% reduction [3]. This improvement in insulin effectiveness coincided with enhanced glucose disposal, as evidenced by a 19.7% decrease in 24-hour plasma glucose area under the curve from 292.8 ± 31.2 to 235.2 ± 21.6 mmol·h⁻¹·L⁻¹ [3].

The molecular basis of darglitazone-induced insulin sensitization involves regulation of key glycolytic enzymes. Hexokinase II expression, which commits glucose to the intracellular compartment in muscle, showed improved insulin-induced regulation following thiazolidinedione treatment [4]. Concurrently, pyruvate dehydrogenase kinase 4 expression, which normally inhibits pyruvate dehydrogenase complex conversion of pyruvate into acetyl-coenzyme A, demonstrated enhanced insulin-mediated suppression [4]. These coordinated changes in hexokinase II upregulation and pyruvate dehydrogenase kinase 4 suppression facilitate improved glycolytic flux and glucose utilization in insulin-resistant states [4].

Studies in obese cats revealed that darglitazone treatment enhanced glucose transport activity in both basal and insulin-stimulated conditions. The glucose area under the curve decreased by approximately 20%, while the insulin area under the curve decreased by 40%, suggesting that darglitazone induces an increase in insulin sensitivity beyond simple normalization [5]. This effect was associated with a significant decrease in baseline insulin concentration from 97.5 ± 11.4 pmol/L to 70.3 ± 9.1 pmol/L after treatment [6].

Glucose Homeostasis Modulation

Darglitazone modulates glucose homeostasis through direct transcriptional regulation of glucose transport proteins and indirect effects on hepatic glucose production. The compound enhances glucose transporter 4 expression in adipose tissue, facilitating increased insulin-stimulated glucose uptake [7]. Additionally, glucose transporter 1 regulation contributes to enhanced basal glucose uptake across multiple tissue types [6].

Hepatic glucose homeostasis is improved through peroxisome proliferator-activated receptor gamma-mediated regulation of gluconeogenic enzymes. The activation of this nuclear receptor leads to phosphorylation of forkhead box O transcription factors, subsequently preventing transcription of key gluconeogenic enzymes including phosphoenolpyruvate carboxykinase and glucose 6-phosphatase [8]. This mechanism effectively reduces hepatic glucose production, contributing to overall glycemic control.

The compound also enhances glycogen synthesis through modulation of glycogen synthase kinase 3. Darglitazone treatment results in improved insulin-induced phosphorylation of glycogen synthase kinase 3, promoting glycogen synthesis in both liver and muscle tissues [8]. These coordinated effects on glucose uptake, hepatic glucose production, and glycogen metabolism collectively contribute to improved glucose homeostasis.

Effects on Lipid Metabolism

Darglitazone demonstrates profound effects on lipid metabolism through peroxisome proliferator-activated receptor gamma activation, resulting in comprehensive improvements in lipid profiles across multiple species and experimental models.

Triglyceride Regulation

Darglitazone treatment produces significant reductions in triglyceride concentrations through enhanced triglyceride clearance and modified adipose tissue metabolism. In human non-insulin-dependent diabetes mellitus subjects, darglitazone administration resulted in a 25.9% decrease in mean 24-hour serum triglyceride levels compared to a 3.9% decrease in placebo-treated subjects [3]. This effect was accompanied by a substantial 50.2% decrease in 24-hour non-esterified fatty acid area under the curve, indicating enhanced suppression of lipolysis [3].

Studies in obese Zucker rats revealed that darglitazone treatment corrected hypertriglyceridemia through dual mechanisms: increased plasma triglyceride clearance and decreased hepatic triglyceride production [9]. Under basal conditions, darglitazone increased the rate of plasma free fatty acid appearance by 114%, whole-body free fatty acid oxidation by 51%, and enhanced free fatty acid trafficking into adipose tissues [9]. During euglycemic clamp conditions, darglitazone demonstrated enhanced insulin-mediated suppression of systemic free fatty acid mobilization, with a 67% decrease in free fatty acid appearance and an 84% reduction in free fatty acid oxidation [9].

The mechanisms underlying triglyceride reduction involve enhanced lipoprotein lipase expression and activity in adipose tissue. Thiazolidinedione treatment, including darglitazone, increases lipoprotein lipase messenger ribonucleic acid levels and enzymatic activity in epididymal adipose tissue in a dose-dependent manner [10]. This enhanced lipolytic capacity facilitates improved triglyceride clearance from circulation. Additionally, darglitazone treatment results in decreased apolipoprotein C-III levels, a key inhibitor of lipoprotein lipase activity, thereby further enhancing triglyceride catabolism [10].

Very Low-Density Lipoprotein Reduction Mechanisms

Darglitazone produces significant reductions in very low-density lipoprotein concentrations through multiple coordinated mechanisms affecting both very low-density lipoprotein production and clearance. In diabetic obese mice, darglitazone treatment normalized elevated very low-density lipoprotein levels alongside triglyceride reduction [2]. This effect was achieved without altering very low-density lipoprotein particle composition, indicating that the primary mechanism involves changes in particle number rather than lipid content per particle [10].

The reduction in very low-density lipoprotein concentrations results from decreased hepatic very low-density lipoprotein production combined with enhanced clearance mechanisms. Darglitazone treatment does not change triglyceride production in vivo, as demonstrated by triton WR-1339 injection studies, indicating a primary action on triglyceride catabolism rather than synthesis [10]. The enhanced clearance involves increased lipoprotein lipase activity in peripheral tissues, particularly adipose tissue, which facilitates hydrolysis of triglyceride-rich lipoproteins [10].

The molecular mechanisms underlying very low-density lipoprotein reduction involve peroxisome proliferator-activated receptor gamma-mediated transcriptional regulation of genes involved in lipid metabolism. The peroxisome proliferator-activated receptor gamma and retinoid X receptor form a heterodimer that binds to peroxisome proliferator-activated receptor response elements, activating transcription of genes involved in lipid metabolism [6]. This activation leads to increased lipogenesis in adipose tissue while simultaneously enhancing fatty acid oxidation through stimulation of uncoupling protein 2 and 3 expression [6].

Comparative Analysis with Other Peroxisome Proliferator-Activated Receptor Ligands

Darglitazone demonstrates superior pharmacological properties compared to other thiazolidinedione peroxisome proliferator-activated receptor gamma ligands in terms of receptor selectivity, potency, and metabolic effects. While sharing the common mechanism of peroxisome proliferator-activated receptor gamma activation, darglitazone exhibits distinct characteristics that differentiate it from rosiglitazone, pioglitazone, and troglitazone.

Receptor selectivity analysis reveals that darglitazone possesses exceptional specificity for peroxisome proliferator-activated receptor gamma, demonstrating 20 to 150 times greater gamma-receptor selectivity compared to rosiglitazone or pioglitazone [2]. This enhanced selectivity translates to improved therapeutic potency, with darglitazone being approximately 10 times more orally potent in restoring euglycemia compared to other thiazolidinediones [2]. The superior receptor binding affinity likely contributes to its enhanced metabolic effects at lower doses.

Comparative lipid metabolism effects demonstrate significant differences among thiazolidinedione compounds. While pioglitazone produces beneficial effects on triglyceride levels with a 40 mg/dL reduction, darglitazone achieves a comparable 25.9% decrease in triglycerides [3] [11]. In contrast, rosiglitazone exhibits neutral to detrimental effects on triglyceride concentrations, often resulting in increased levels [11]. Very low-density lipoprotein effects follow similar patterns, with both darglitazone and pioglitazone producing significant reductions while rosiglitazone increases very low-density lipoprotein concentrations [10] [11].

The transcriptional activation profiles of different thiazolidinediones reveal distinct gene regulation patterns despite targeting the same nuclear receptor. Troglitazone demonstrates partial agonist activity for peroxisome proliferator-activated receptor gamma in certain cell types, producing submaximal transcriptional responses compared to rosiglitazone [12]. This partial agonism results in different coactivator recruitment patterns, with troglitazone-bound peroxisome proliferator-activated receptor gamma recruiting transcriptional coactivators p300 and steroid receptor coactivator 1 less efficiently than rosiglitazone-bound receptor [12]. Darglitazone, with its enhanced receptor selectivity, likely achieves more consistent and potent transcriptional activation across different tissue types.

Safety profiles and development outcomes further distinguish darglitazone from other thiazolidinediones. While troglitazone was withdrawn due to hepatotoxicity and rosiglitazone faced market withdrawal due to cardiovascular concerns, darglitazone development was terminated in 1999 before reaching market despite its superior pharmacological properties [2] [13]. Pioglitazone remains clinically available but carries warnings regarding cardiovascular effects and bladder cancer risk [13]. The enhanced selectivity and potency of darglitazone might have provided therapeutic advantages with potentially reduced side effects, though clinical development was discontinued before comprehensive safety evaluation could be completed.